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molecular formula C6H12 B3021470 trans-2-Hexene CAS No. 4050-45-7

trans-2-Hexene

Cat. No. B3021470
M. Wt: 84.16 g/mol
InChI Key: RYPKRALMXUUNKS-HWKANZROSA-N
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Patent
US06225508B1

Procedure details

20 parts by volume of the rhodium catalyst solution prepared as described in Example B are mixed with 800 parts by volume of polyethylene glycol 400 having a water content of 2% and are introduced into an autoclave whose gas space is then filled with an equimolar mixture of hydrogen and carbon monoxide under a total pressure of 80 bar. The solution is heated while stirring to 100° C., this temperature is held for another three hours while continuing to stir and while maintaining the pressure of 80 bar and 800 parts by volume of 2-hexene are then added while maintaining these reaction conditions, the reaction mixture is stirred for another two hours at 100° C. and 80 bar and, after cooling and venting the autoclave, the reaction mixture obtained is transferred to a phase separator in which the aldehyde phase having a heptanal content of 96% is separated off. As a result of the partial isomerization of 2-hexene to 1-hexene, this gives a mixture of 1-heptanal and 2-heptanal in a mixing ratio of 0.83. The yield of heptanal mixture is 96% of theory.
[Compound]
Name
polyethylene glycol 400
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H][H].[C]=O.[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH:11](=O)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]C>[Rh].O>[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH2:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16] |^3:2|

Inputs

Step One
Name
polyethylene glycol 400
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CCCC
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring to 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into an autoclave whose gas space
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
STIRRING
Type
STIRRING
Details
to stir
ADDITION
Type
ADDITION
Details
are then added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
these reaction conditions
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for another two hours at 100° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
80 bar and, after cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture obtained
CUSTOM
Type
CUSTOM
Details
is separated off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=CCCC
Name
Type
product
Smiles
C=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06225508B1

Procedure details

20 parts by volume of the rhodium catalyst solution prepared as described in Example B are mixed with 800 parts by volume of polyethylene glycol 400 having a water content of 2% and are introduced into an autoclave whose gas space is then filled with an equimolar mixture of hydrogen and carbon monoxide under a total pressure of 80 bar. The solution is heated while stirring to 100° C., this temperature is held for another three hours while continuing to stir and while maintaining the pressure of 80 bar and 800 parts by volume of 2-hexene are then added while maintaining these reaction conditions, the reaction mixture is stirred for another two hours at 100° C. and 80 bar and, after cooling and venting the autoclave, the reaction mixture obtained is transferred to a phase separator in which the aldehyde phase having a heptanal content of 96% is separated off. As a result of the partial isomerization of 2-hexene to 1-hexene, this gives a mixture of 1-heptanal and 2-heptanal in a mixing ratio of 0.83. The yield of heptanal mixture is 96% of theory.
[Compound]
Name
polyethylene glycol 400
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H][H].[C]=O.[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH:11](=O)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]C>[Rh].O>[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH2:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16] |^3:2|

Inputs

Step One
Name
polyethylene glycol 400
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CCCC
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring to 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into an autoclave whose gas space
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
STIRRING
Type
STIRRING
Details
to stir
ADDITION
Type
ADDITION
Details
are then added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
these reaction conditions
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for another two hours at 100° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
80 bar and, after cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture obtained
CUSTOM
Type
CUSTOM
Details
is separated off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=CCCC
Name
Type
product
Smiles
C=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06225508B1

Procedure details

20 parts by volume of the rhodium catalyst solution prepared as described in Example B are mixed with 800 parts by volume of polyethylene glycol 400 having a water content of 2% and are introduced into an autoclave whose gas space is then filled with an equimolar mixture of hydrogen and carbon monoxide under a total pressure of 80 bar. The solution is heated while stirring to 100° C., this temperature is held for another three hours while continuing to stir and while maintaining the pressure of 80 bar and 800 parts by volume of 2-hexene are then added while maintaining these reaction conditions, the reaction mixture is stirred for another two hours at 100° C. and 80 bar and, after cooling and venting the autoclave, the reaction mixture obtained is transferred to a phase separator in which the aldehyde phase having a heptanal content of 96% is separated off. As a result of the partial isomerization of 2-hexene to 1-hexene, this gives a mixture of 1-heptanal and 2-heptanal in a mixing ratio of 0.83. The yield of heptanal mixture is 96% of theory.
[Compound]
Name
polyethylene glycol 400
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H][H].[C]=O.[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH:11](=O)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]C>[Rh].O>[CH3:5][CH:6]=[CH:7][CH2:8][CH2:9][CH3:10].[CH2:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH3:16] |^3:2|

Inputs

Step One
Name
polyethylene glycol 400
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CCCC
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring to 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into an autoclave whose gas space
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
STIRRING
Type
STIRRING
Details
to stir
ADDITION
Type
ADDITION
Details
are then added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
CUSTOM
Type
CUSTOM
Details
these reaction conditions
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for another two hours at 100° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
80 bar and, after cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture obtained
CUSTOM
Type
CUSTOM
Details
is separated off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=CCCC
Name
Type
product
Smiles
C=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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